4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride
Overview
Description
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride, also known as 4-MPPD, is a synthetic compound with a wide range of applications in scientific research. It is a non-selective agonist of the G-protein coupled receptors (GPCRs) and is used to study the physiological and biochemical effects of GPCRs. 4-MPPD has been shown to have high affinity for the human serotonin 5-HT2A receptor and is used as a tool in the investigation of the physiological and biochemical effects of GPCRs.
Scientific Research Applications
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride has been used in a variety of scientific research applications. It is used to study the physiological and biochemical effects of GPCRs and has been used to investigate the role of serotonin 5-HT2A receptors in the regulation of behavior. It has also been used to study the role of GPCRs in the regulation of neurotransmitter release and to investigate the effects of GPCRs on the nervous system.
Mechanism Of Action
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride is a non-selective agonist of the G-protein coupled receptors (GPCRs). It binds to the GPCRs and activates the G-proteins, which in turn activate downstream signaling pathways. This activation of the G-proteins and downstream signaling pathways results in a variety of physiological and biochemical effects.
Biochemical And Physiological Effects
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of serotonin, a neurotransmitter involved in the regulation of mood and behavior. It has also been shown to increase the concentration of cyclic adenosine monophosphate (cAMP) in cells, which is involved in the regulation of several cellular processes. In addition, 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride has been shown to modulate the activity of potassium channels and to affect the activity of several enzymes involved in signal transduction.
Advantages And Limitations For Lab Experiments
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride has several advantages for use in laboratory experiments. It is a non-selective agonist of the GPCRs and is highly selective for the serotonin 5-HT2A receptor. It is also a stable compound and can be stored for extended periods of time. However, 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride has several limitations for use in laboratory experiments. It has a low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride is a highly potent compound and must be used with caution in order to avoid potential adverse effects.
Future Directions
There are a number of potential future directions for the use of 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride in scientific research. It could be used to study the role of GPCRs in the regulation of gene expression and the development of new drugs targeting GPCRs. Additionally, 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride could be used to investigate the effects of GPCRs on the immune system and to study the role of GPCRs in the development of diseases. Finally, 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride could be used to develop new methods for the diagnosis and treatment of GPCR-related diseases.
properties
IUPAC Name |
4-(2-methylpyridin-3-yl)oxypiperidine-4-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.2ClH/c1-9-10(3-2-6-14-9)17-12(11(15)16)4-7-13-8-5-12;;/h2-3,6,13H,4-5,7-8H2,1H3,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERREMUFEIOMIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2(CCNCC2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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